molecular formula C7H6N2O2 B1625120 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione CAS No. 223432-94-8

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione

Cat. No.: B1625120
CAS No.: 223432-94-8
M. Wt: 150.13 g/mol
InChI Key: FTUDALZDGLETTH-UHFFFAOYSA-N
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Description

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione (CAS: 223432-94-8; molecular formula: C₇H₆N₂O₂) is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyrimidine rings, with two ketone groups at positions 1 and 2. The compound is commercially available (≥95% purity) and used in synthetic workflows for developing novel therapeutics and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with pyrimidine precursors in the presence of a cyclizing agent. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization with methoxide, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By binding to the active site of PARP-1, the compound prevents the enzyme from repairing damaged DNA, leading to cell death in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

The structural and functional uniqueness of 2,3-dihydropyrrolo[1,2-c]pyrimidine-1,4-dione can be contextualized by comparing it to related heterocyclic systems. Below is a detailed analysis:

Structural Analogues

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

  • Example : 2-Acetyl-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione (11e)
    • Key Differences :
  • The pyrimidine ring in the target compound is replaced by a pyrazine ring (N-atom at position 2 instead of position 1).
  • Substituents like acetyl and THP-protected hydroxymethyl groups enhance solubility and reactivity for further derivatization.
    • Applications : Intermediate in synthesizing complex diketopiperazine derivatives for antimicrobial studies.

Pyrrolo[2,3-d]pyrimidine-2,4-dione Derivatives

  • Example : 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g)
    • Key Differences :
  • Additional substituents (naphthoquinone, methoxybenzyl, phenyl) confer redox-active properties and π-π stacking capabilities.

Deoxyvasicinone (2,3-Dihydropyrrolo[2,1-b]quinazoline-9(1H)-one)

  • Synthesis: Ethanol reflux of 2-(1H-benzimidazol-2-yl)ethan-1-amine with ammonium acetate . Key Differences:
  • Known for cholinesterase inhibition and antiviral activity, unlike the target compound’s underexplored pharmacological profile .

Functional Analogues

Triazolo-Pyrimido-Benzimidazole Systems

  • Example : [1,2,4]Triazolo-[3',4':2,3]pyrimido[1,6-a]benzimidazole (62)
    • Key Differences :
  • Contains a triazole ring fused to pyrimidine and benzimidazole, enhancing metabolic stability and kinase inhibition.
  • Synthesized via S-methylation and hydrazide cyclization, contrasting with the simpler cyclocondensation routes for the target compound .

Pyrrolo[1,2-c]imidazolyl Aldosterone Synthase Inhibitors

  • Example: Dihydropyrrolo[1,2-c]imidazolyl derivatives (patented by Novartis AG) Key Differences:
  • Replaces pyrimidine with an imidazole ring, optimizing steric and electronic interactions for aldosterone synthase inhibition.

Comparative Data Table

Compound Class Core Structure Key Substituents/Modifications Biological Activity/Applications Synthesis Method Reference
This compound Pyrrolo-pyrimidine-dione None (parent scaffold) Synthetic intermediate; understudied Commercial synthesis (e.g., cyclization)
Pyrrolo[1,2-a]pyrazine-1,4-dione Pyrrolo-pyrazine-dione Acetyl, THP-protected hydroxymethyl Antimicrobial intermediates Aldol condensation
Pyrrolo[2,3-d]pyrimidine-2,4-dione Extended π-system with naphthoquinone 3-Methoxybenzyl, phenyl, naphthoquinone Fluorescence, anticancer leads Multi-step cyclization
Deoxyvasicinone Pyrrolo-quinazoline Quinazoline fused ring Cholinesterase inhibition Reflux with ammonium acetate
Triazolo-pyrimido-benzimidazole Triazole-pyrimidine-benzimidazole S-methylated thione derivatives Kinase inhibition Hydrazide cyclization

Research Significance and Gaps

  • Synthetic Challenges : Unlike derivatives with pre-installed substituents (e.g., 4g or 11e), the parent compound requires tailored strategies to introduce bioactive groups without destabilizing the core .

Biological Activity

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to a class of pyrrolopyrimidine derivatives known for their potential therapeutic applications in various diseases, including cancer and inflammatory conditions. The following sections provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed notable antiproliferative activity against various cancer cell lines. For instance:

  • Compound Efficacy : Compounds derived from this compound exhibited GI50 values ranging from 29 nM to 78 nM. These values indicate the concentration required to inhibit cell growth by 50% .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. Specifically, compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), with IC50 values ranging from 68 nM to 89 nM .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of COX Enzymes : Studies have reported that derivatives of this compound significantly inhibit cyclooxygenase (COX) enzymes. For example, some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : In vivo models have shown that these compounds can reduce inflammation markers and exhibit analgesic properties in carrageenan-induced paw edema tests .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated as well:

  • Bacterial Inhibition : Certain derivatives were found to be effective against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating a broad spectrum of antimicrobial activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:

Substituent Position Effect on Activity
4-positionIntroduction of electron-withdrawing groups enhances anticancer activity.
6-positionAlkyl substitutions improve solubility and bioavailability.
Phenyl ring modificationsVariations in substitution patterns significantly affect antiproliferative potency.

Research indicates that specific modifications can lead to improved selectivity and potency against target enzymes or receptors involved in disease pathways.

Case Study 1: Antitumor Activity Assessment

A recent study synthesized various derivatives based on the core structure of this compound and evaluated their cytotoxic effects on ovarian and breast cancer cell lines. The most promising derivative exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cells .

Case Study 2: Inhibition of PIM Kinases

Another investigation focused on the inhibition of PIM kinases by modified pyrrolopyrimidine derivatives. The results indicated that certain compounds displayed strong inhibitory effects on PIM1 kinase with IC50 values below 0.06 µM. These findings suggest potential applications in treating cancers characterized by PIM kinase overexpression .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,3-dihydropyrrolo[1,2-c]pyrimidine-1,4-dione derivatives, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves cyclization reactions using precursors like 2-(1H-benzimidazol-2-yl)ethan-1-amine. For example, reacting amines with carbon disulfide in basic media yields thione intermediates, which can be S-methylated and further functionalized with hydrazides to form tetracyclic derivatives . Characterization typically employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry to confirm structural integrity and purity.

Q. How can researchers confirm the structural identity and purity of this compound analogs?

  • Methodological Answer : Advanced analytical techniques are critical. For instance, FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}), while GC-MS and HPLC confirm molecular weight and purity. NMR spectroscopy resolves regiochemical ambiguities, particularly for diastereomers or tautomeric forms .

Q. What purification challenges arise during synthesis, and how can they be addressed?

  • Methodological Answer : Intermediates such as S-methylated derivatives often require chromatographic separation (e.g., silica gel column chromatography) due to byproduct formation. Refluxing with hydrazides may yield mixtures of cyclized products and unreacted intermediates; selective crystallization or preparative HPLC can isolate target compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in kinase inhibition?

  • Methodological Answer : Introduce substituents at the pyrimidine or pyrrolidine rings to modulate electronic and steric effects. For example, alkyl or aryl groups at the 3-position may enhance BRAFV600E^{V600E} inhibition (IC50_{50} values <50 nM). In vitro assays using cancer cell lines (e.g., GI50_{50} = 35 nM) and enzymatic inhibition studies validate SAR hypotheses .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or stereochemical variations. Conduct comparative studies under standardized protocols. For example, analogs with a 4-methoxy group showed divergent cytotoxicity in Farmaco studies, suggesting solvent effects or metabolic stability differences .

Q. What catalytic mechanisms enable gold(I)-mediated cyclization in pyrrolo-heterocycle synthesis?

  • Methodological Answer : Gold(I) catalysts promote intramolecular aza-Wittig reactions by activating alkyne or azide functionalities. For example, gold-mediated oxidation of 2,3-dihydropyrrolo[1,2-a]indole derivatives proceeds via a radical or carbocation intermediate, as inferred from deuterium-labeling experiments .

Q. How can computational modeling guide the design of this compound derivatives for cancer therapy?

  • Methodological Answer : Molecular docking (e.g., with BRAFV600E^{V600E} or EGFR kinases) identifies key binding interactions. Density functional theory (DFT) predicts electronic effects of substituents, while molecular dynamics simulations assess conformational stability in aqueous environments .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies under varying pH and temperature reveal degradation pathways (e.g., hydrolysis of the dione moiety). Formulation with cyclodextrins or PEGylation enhances solubility and reduces metabolic clearance, as demonstrated in thermal analysis (TGA/DSC) .

Q. How can combinatorial libraries of dihydropyrrolo-pyrimidine-diones be generated for high-throughput screening?

  • Methodological Answer : Use multicomponent reactions (MCRs) or mechanochemical synthesis to rapidly diversify substituents. For example, coupling hydrazides with substituted benzimidazoles under solvent-free conditions yields libraries of 1,2-dihydrochromeno-pyrrole-diones .

Q. What mechanistic pathways explain the antimicrobial activity of dihydropyrrolo-pyrimidine-diones?

  • Methodological Answer : Studies on pyrrolo[1,2-a]pyrazine-1,4-dione analogs suggest membrane disruption via lipid bilayer interactions. Fluorescence assays using propidium iodide or SYTOX Green quantify bacterial membrane permeability, while ROS generation assays link oxidative stress to antibacterial effects .

Properties

IUPAC Name

2,3-dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3H,4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUDALZDGLETTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443931
Record name 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223432-94-8
Record name 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione

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